3-Chlorobenzaldehyde oxime
Overview
Description
3-Chlorobenzaldehyde oxime is a chemical compound with the linear formula C7H6ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 3-Chlorobenzaldehyde oxime involves a suspension of 3-chlorobenzaldehyde and hydroxylamine hydrochloride in ethanol, containing sodium acetate. This mixture is heated under reflux for 3 hours . Another method involves the use of Bi2O3 in oxime synthesis under grinding condition .Molecular Structure Analysis
The molecular structure of 3-Chlorobenzaldehyde oxime is represented by the linear formula C7H6ClNO . It has a molecular weight of 155.585 .Chemical Reactions Analysis
Oximes, such as 3-Chlorobenzaldehyde oxime, are known to undergo various chemical reactions. For instance, a carbon-centered radical adds preferentially to the carbon atom in the carbon–nitrogen double bond of an oxime ether . Oximes are also known to undergo bioorthogonal reactions with electrophilic carbonyl groups .Scientific Research Applications
Antioxidant Properties
3-Chlorobenzaldehyde oxime, like other oxime compounds, shows potential as an antioxidant. A study on a related oxime compound, 3-(phenylhydrazono) butan-2-one oxime, revealed its ability to decrease lipid peroxidation induced by hydrogen peroxide and other agents, suggesting a broader antioxidant capability within the oxime class (Puntel et al., 2008).
Synthesis of Protein-Polysaccharide Conjugate Vaccines
Oxime chemistry, including compounds like 3-Chlorobenzaldehyde oxime, is used in bioconjugation for vaccine development. For instance, efficient bioconjugation of proteins and polysaccharides using oxime formation is key in creating conjugate vaccines. These methods, demonstrated to be compatible with current vaccine synthesis techniques, significantly improve yields and simplify vaccine production processes (Lees et al., 2006).
Beckmann Rearrangement and Organic Synthesis
3-Chlorobenzaldehyde oxime is useful in the Beckmann rearrangement, a reaction important in organic synthesis. For example, O-(chlorooxalyl)oximes, formed from reactions involving oximes, can be rearranged using antimony pentachloride to yield nitrilium hexachloroantimonates, highlighting the compound's role in generating useful intermediates and end-products in organic chemistry (Jochims et al., 1990).
Versatility in Synthetic Applications
Oximes such as 3-Chlorobenzaldehyde oxime offer a wide range of synthetic applications, from preparation to diverse uses in organic chemistry. They serve as functional groups in various synthetic strategies, emphasizing their versatility and importance in the field (Ahmed et al., 2020).
Role in Cell Death and Pharmaceutical Research
Some oximes, including derivatives of 3-Chlorobenzaldehyde oxime, have been studied for their effects on cellular processes like apoptosis and necrosis. These findings open possibilities for their use in pharmaceutical research, beyond their traditional roles as antidotes to organophosphates (Zandona et al., 2021).
Contribution to Structural Chemistry and Drug Development
Oxime derivatives, such as 3-Chlorobenzaldehyde oxime, play a significant role in structural chemistry, contributing to the understanding of molecular structures and interactions. This knowledge is vital in drug design and development (Purushothaman & Thiruvenkatam, 2017).
Synthesis of Steroidal Haptens for Immunology
In immunology, oximes like 3-Chlorobenzaldehyde oxime are used in synthesizing steroidal haptens. This synthesis enhances the specificity of immune responses, demonstrating the compound's application in medical research and vaccine development (Janoski et al., 1974).
Metal-Involving Synthesis and Reactions
3-Chlorobenzaldehyde oxime is part of a class of compounds involved in metal-mediated and metal-catalyzed reactions. These reactions have applications in synthesizing metal complexes, functionalizing oximes, and creating various organic species, including heterocyclic systems. This highlights the compound's potential in chemistry and material science (Bolotin et al., 2017).
Physical Organic Chemistry Aspects
In physical organic chemistry, the study of oximes, including 3-Chlorobenzaldehyde oxime, provides insights into molecular structures and electron/proton localization. These studies are essential for understanding chemical properties and reactivity, influencing the development of new synthetic methods (Irshaidat, 2008).
Crystallography and Stereochemistry
The study of oximes like 3-Chlorobenzaldehyde oxime contributes to crystallography and stereochemistry. Detailed crystallographic data enhance the understanding of molecular interactions and structure, which is vital for the development of new materials and drugs (Jerslev, 1950).
Reactivation of Inhibited Enzymes
Oximes, including 3-Chlorobenzaldehyde oxime derivatives, are studied for their ability to reactivate enzymes inhibited by organophosphorus compounds. This research is significant for developing antidotes for chemical warfare agents and pesticides (Delfino & Figueroa-Villar, 2009).
Biocompatible Hydrogels in Biomedical Engineering
Oxime chemistry is instrumental in forming hydrogels that support cell adhesion, a critical aspect of biomedical engineering. These hydrogels, made using oxime-linked networks, have tunable mechanical properties and biocompatibility, making them suitable for various medical applications (Grover et al., 2012).
Safety And Hazards
Future Directions
Oximes, including 3-Chlorobenzaldehyde oxime, have significant potential in various fields. For instance, they are being studied for their ability to cross the blood-brain barrier to treat organophosphorus poisoning . Additionally, they are being explored for their potential in the synthesis of antimicrobial hydroxamates and other pharmacological derivatives .
properties
IUPAC Name |
(NE)-N-[(3-chlorophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGODJOFVRYPMO-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzaldehyde oxime | |
CAS RN |
34158-71-9 | |
Record name | Benzaldehyde, oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122430 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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